

Preclinical Evaluation of Gedatolisib (PF-05212384): A Dual PI3K/mTOR Inhibitor

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Compound of Interest		
Compound Name:	PI3K/mTOR Inhibitor-17	
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Introduction

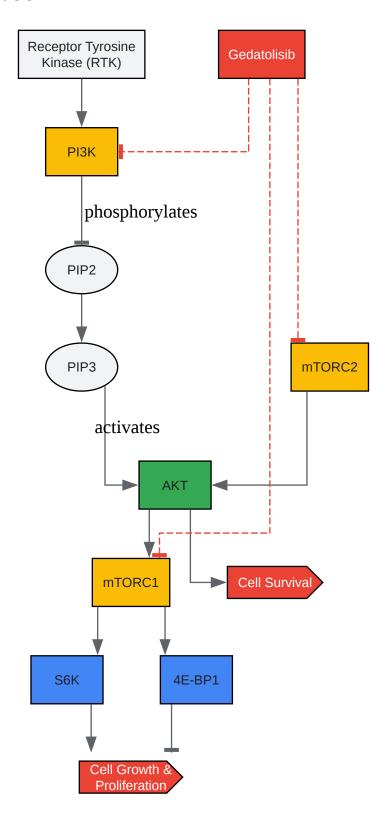
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3] Gedatolisib (also known as PF-05212384 or PKI-587) is a potent, intravenously administered, small-molecule dual inhibitor that selectively targets all Class I PI3K isoforms and mTOR.[4][5] By simultaneously inhibiting both PI3K and mTOR, Gedatolisib aims to provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors.[4][6] This technical guide provides an in-depth overview of the preclinical evaluation of Gedatolisib in novel cancer models, summarizing key quantitative data and detailing experimental methodologies.

PI3K/mTOR Signaling Pathway and Gedatolisib's Mechanism of Action

The PI3K/mTOR pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs). This activation leads to the phosphorylation of AKT, which in turn modulates a plethora of downstream effectors, including mTOR. mTOR itself is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth and survival. Gedatolisib exerts its anti-tumor effects by binding to the ATP-



binding site of both PI3K and mTOR, thereby inhibiting their kinase activity and blocking downstream signaling.[7]



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Caption: PI3K/mTOR signaling cascade with Gedatolisib inhibition points.

Quantitative Data Summary

The preclinical activity of Gedatolisib has been evaluated through in vitro and in vivo studies, demonstrating its potent inhibitory effects across various cancer models.

Table 1: In Vitro Inhibitory Activity of Gedatolisib

This table summarizes the half-maximal inhibitory concentration (IC50) values of Gedatolisib against PI3K isoforms and mTOR, as well as its anti-proliferative activity in different cancer cell lines.

Target/Cell Line	IC50 (nM)	Cancer Type	Reference
Enzymatic Assay			
ΡΙ3Κα	0.4	-	[8]
РІЗКу	5.4	-	[8]
mTOR	1.6	-	[8]
PI3Kα (H1047R mutant)	0.6	-	[8]
PI3Kα (E545K mutant)	0.6	-	[8]
Cell-Based Assay			
MDA-361	4	Breast Cancer	[8]
PC3-MM2	13.1	Prostate Cancer	[8]

Table 2: In Vivo Efficacy of Gedatolisib in Xenograft Models

This table presents the in vivo anti-tumor efficacy of Gedatolisib in various patient-derived and cell-line-derived xenograft models.



Cancer Model	Treatment Dose and Schedule	Outcome	Reference
MDA-361 (Breast Cancer)	3 mg/kg, IV	Minimum efficacious dose	[8]
H1975 (NSCLC)	25 mg/kg for 7 weeks,	90% survival	[8]
MFE-280 (Endometrial Cancer, PIK3CA mutant)	Not specified	Tumor regression	[3]
Ovarian Cancer Xenografts	Not specified	Tumor stasis	[6]
Esophageal Adenocarcinoma (Rat model)	10 mg/kg for 5 weeks,	56.8% decrease in mean tumor volume	[9]

Table 3: Pharmacokinetic Profile of Gedatolisib in Mice

This table summarizes the key pharmacokinetic parameters of Gedatolisib following intravenous administration in mice.

Parameter	Value	Unit	Reference
Plasma Clearance	7	(mL/min)/kg	[8]
Volume of Distribution	7.2	L/kg	[8]
Half-life	14.4	hours	[8]
Plasma Clearance (in another study)	26	mL/min/kg	[10]
Volume of Distribution at steady state	5.38	L/kg	[10]
Plasma terminal half- life (in another study)	3.62	hours	[10]



Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following are representative protocols for key experiments in the evaluation of Gedatolisib.

In Vitro Cell Proliferation Assay (MTS Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

- Cell Plating: Seed cancer cells in 96-well plates at a density of approximately 3,000 cells per well. Allow cells to adhere for 24 hours.[8]
- Compound Treatment: Add Gedatolisib at various concentrations to the wells.
- Incubation: Incubate the plates for 3 days.[8]
- MTS Reagent Addition: Add a mixture of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PMS (phenazine methosulfate) to each well.[8]
- Incubation and Measurement: Incubate for 1-2 hours and then measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis of PI3K/mTOR Pathway Modulation

This technique is used to detect and quantify specific proteins and their phosphorylation status, providing insights into the on-target effects of the inhibitor.

- Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with different concentrations of Gedatolisib for a specified duration.[11]
- Protein Extraction: Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA)
 buffer containing protease and phosphatase inhibitors to extract total protein.[12]



- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]
- Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1][11]
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[12]
- Blocking and Antibody Incubation: Block the membrane with a solution like 5% non-fat dried
 milk to prevent non-specific antibody binding. Incubate the membrane with primary
 antibodies specific for total and phosphorylated forms of target proteins (e.g., p-AKT, total
 AKT, p-S6, total S6) overnight at 4°C.[12][13]
- Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[12][13]
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.[13]

In Vivo Xenograft Study

Xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.

- Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-361 or H1975) into the flank of each mouse.[8]
- Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[14]
- Drug Administration: Administer Gedatolisib (e.g., intravenously) or a vehicle control to the respective groups according to the specified dose and schedule.[8][10]

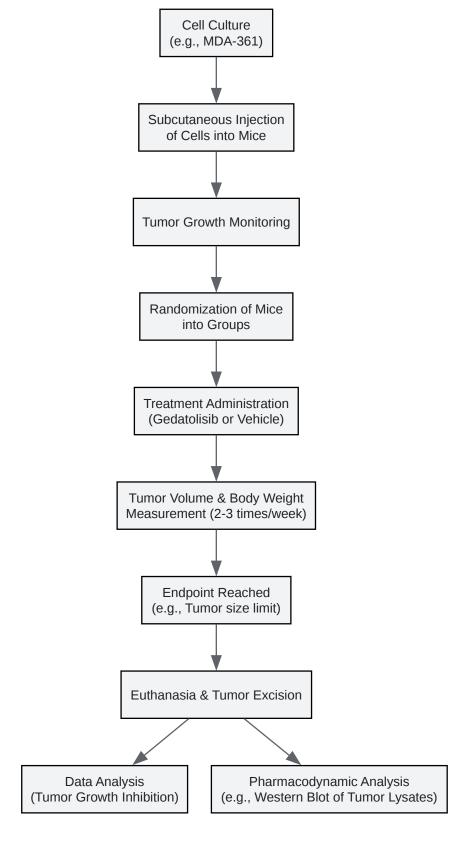


- Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to assess target modulation and pharmacodynamic effects.[9]

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates the typical workflow for a preclinical in vivo xenograft study.





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Caption: A standard workflow for an in vivo xenograft study.



Conclusion

The preclinical data for Gedatolisib (PF-05212384) demonstrate its potent and dual inhibitory activity against PI3K and mTOR. It effectively suppresses the proliferation of various cancer cell lines in vitro and inhibits tumor growth in in vivo xenograft models.[3][6][8] The favorable pharmacokinetic profile and significant anti-tumor efficacy in preclinical models provide a strong rationale for its continued clinical development as a promising therapeutic agent for cancers with a dysregulated PI3K/mTOR pathway.[5][9] Further investigation in combination with other targeted therapies may enhance its clinical utility.[15]

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